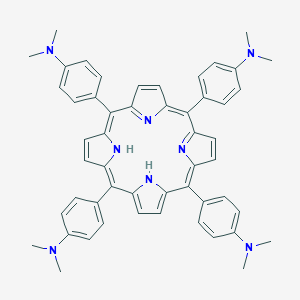

4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-dimethylaniline)

Overview

Description

“4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-dimethylaniline)” is a compound with the molecular formula C52H50N8 . It is also known by other names such as 5,10,15,20-TETRA (4-DIMETHYLAMINOPHENYL)PORPHYRIN and Tetrakis (4-N,N-dimethylaminophenyl)porphyrin .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of the porphyrin ring and the four N,N-dimethylaniline groups . The InChI string and Canonical SMILES provide a detailed representation of its structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 787.0 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not available from the sources I found.Scientific Research Applications

Photocatalysis

Porphyrins, including Tetrakis(4-N,N-dimethylaminophenyl)porphyrin, have been used in photocatalysis. They have been combined with 2D materials to enhance their photocatalytic properties . The primary focus is on the fundamental understanding of the structure–property–performance relationship as well as its importance in the future target-oriented design and fabrication of photocatalysts with tailored properties .

Biological Applications

Porphyrin-based covalent organic frameworks (COFs) have garnered significant attention due to their unique optical, electrical, and biochemical properties. They have diversified applications, particularly in the realm of biology . The strategic incorporation of porphyrin molecules in COFs addresses the limitations associated with free-standing porphyrins, resulting in the creation of well-organized porous crystal structures with molecular-level directional arrangements .

Antibacterial Photodynamic Therapy

Tetrakis(4-N,N-dimethylaminophenyl)porphyrin has shown potential as an agent for antibacterial photodynamic therapy . It exhibited excellent photophysical properties and showed higher activity against certain bacterial strains under irradiation than in the absence of irradiation .

Material Science

This compound has been used in the preparation of advanced materials. For instance, it has been grafted on organosilane-pillared montmorillonite by covalent bonding . This modification resulted in the creation of well-organized porous crystal structures with molecular-level directional arrangements .

Synthesis of New Compounds

Tetrakis(4-N,N-dimethylaminophenyl)porphyrin has been used in the synthesis of new compounds. A new method was developed where pyrrole was introduced quantificationally into the synthetic system by N2 gas as the gas carrier under a certain rate of flow .

Photophysical Properties

The compound has been studied for its photophysical properties. Decay curves were obtained using a Time Correlated Single Photon Counting (TCSPC) spectrophotometer .

Future Directions

Mechanism of Action

Action Environment

The action of this compound can be influenced by various environmental factors . For example, the generation of ROS requires the presence of oxygen and light in the visible spectrum. Furthermore, the stability and efficacy of the compound can be affected by factors such as pH, temperature, and the presence of other chemical species.

properties

IUPAC Name |

N,N-dimethyl-4-[10,15,20-tris[4-(dimethylamino)phenyl]-21,23-dihydroporphyrin-5-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H50N8/c1-57(2)37-17-9-33(10-18-37)49-41-25-27-43(53-41)50(34-11-19-38(20-12-34)58(3)4)45-29-31-47(55-45)52(36-15-23-40(24-16-36)60(7)8)48-32-30-46(56-48)51(44-28-26-42(49)54-44)35-13-21-39(22-14-35)59(5)6/h9-32,53,56H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCMAEBURQZDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N(C)C)C8=CC=C(C=C8)N(C)C)C=C4)C9=CC=C(C=C9)N(C)C)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H50N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-dimethylaniline) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)

![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)